5-Fluorobiphenyl-2-carbaldehyde
Overview
Description
Scientific Research Applications
Synthesis Methodologies
5-Fluorobiphenyl-2-carbaldehyde and its analogs have been a focal point in the synthesis of various organic compounds. In a study, new methodologies for synthesizing 3-fluoropyrroles, including 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, were developed. This approach involved electrophilic alpha,alpha-difluorination and subsequent aromatization, providing an efficient pathway to new fluorinated pyrroles (Surmont et al., 2009).
Biological Evaluation
A range of 4-arylthiophene-2-carbaldehyde compounds, structurally related to 5-Fluorobiphenyl-2-carbaldehyde, were synthesized and evaluated for their biological activities. These compounds displayed notable antibacterial and antiurease capabilities, highlighting the potential of fluorinated carbaldehydes in medicinal chemistry (Ali et al., 2013).
Spectroscopic Investigations
Spectroscopic studies of fluorinated carbaldehydes, like 5-(4-fluor-phenyl)-furan-2 carbaldehyde, provide insights into their structural and electronic properties. Density functional theory (DFT) calculations have been used to analyze the stability and properties of these compounds (Iliescu et al., 2002).
Thermodynamic Properties
Research on the thermodynamic properties of fluorinated carbaldehyde derivatives is crucial for understanding their behavior in different conditions. Studies like the one on 5-(nitrophenyl) furan-2-carbaldehyde isomers contribute to the optimization of synthesis and application processes (Dibrivnyi et al., 2015).
Sensor Applications
Fluorinated carbaldehydes have been used in the development of sensors. For example, a study on a colorimetric and ratiometric fluorescent sensor for biogenic primary amines utilized dicyanovinyl substituted phenanthridine conjugated probes, indicating the utility of such compounds in sensing technologies (Saravanakumar et al., 2020).
properties
IUPAC Name |
4-fluoro-2-phenylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIMKRCDFOQWLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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